molecular formula C11H11N3O5S B11538449 3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide

3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11538449
M. Wt: 297.29 g/mol
InChI Key: QCEOIUMRFCGYEJ-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that features a benzothiazole ring substituted with a morpholine group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide typically involves the cyclization of substituted aniline derivatives with potassium thiocyanate in an acidic medium to form substituted 1-phenylthiourea. This intermediate is then cyclized with an oxidizing agent such as bromine in the presence of glacial acetic acid to yield the benzothiazole core . The morpholine group is introduced via nucleophilic substitution using 4-(2-chloroethyl)morpholine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The morpholine group can be substituted with other nucleophiles.

    Cyclization: The benzothiazole ring can participate in further cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of morpholine-substituted benzothiazoles.

Scientific Research Applications

3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

3-(Morpholin-4-yl)-6-nitro-1,2-benzothiazole 1,1-dioxide is unique due to the presence of both a morpholine and a nitro group on the benzothiazole ring. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H11N3O5S

Molecular Weight

297.29 g/mol

IUPAC Name

3-morpholin-4-yl-6-nitro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C11H11N3O5S/c15-14(16)8-1-2-9-10(7-8)20(17,18)12-11(9)13-3-5-19-6-4-13/h1-2,7H,3-6H2

InChI Key

QCEOIUMRFCGYEJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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